molecular formula C7H16INO B1590708 4-Ethyl-4-methylmorpholin-4-ium iodide CAS No. 4186-70-3

4-Ethyl-4-methylmorpholin-4-ium iodide

Cat. No.: B1590708
CAS No.: 4186-70-3
M. Wt: 257.11 g/mol
InChI Key: MPKGWTARZIAYQD-UHFFFAOYSA-M
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Description

4-Ethyl-4-methylmorpholin-4-ium iodide is a quaternary ammonium salt with the molecular formula C7H16INO. It is a morpholinium-based ionic liquid, characterized by the presence of a morpholine ring substituted with methyl and ethyl groups, and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-4-methylmorpholin-4-ium iodide can be synthesized through the quaternization of N-methylmorpholine with ethyl iodide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methylmorpholin-4-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with chloride ions would yield N-Methyl,ethyl-morpholinium chloride .

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylmorpholin-4-ium iodide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The compound can stabilize charged intermediates and transition states, facilitating various chemical reactions. In biological systems, it may interact with cell membranes and proteins, altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4-methylmorpholin-4-ium iodide is unique due to its specific combination of methyl and ethyl substituents on the morpholine ring and the presence of an iodide counterion. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

4-ethyl-4-methylmorpholin-4-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO.HI/c1-3-8(2)4-6-9-7-5-8;/h3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKGWTARZIAYQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCOCC1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962023
Record name 4-Ethyl-4-methylmorpholin-4-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4186-70-3
Record name NSC133319
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethyl-4-methylmorpholin-4-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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